
Npf-etoposide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Npf-etoposide, also known as this compound, is a useful research compound. Its molecular formula is C27H24FNO7 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy Against Various Tumors
Npf-etoposide has shown promise in treating several types of cancers, including:
- Small Cell Lung Cancer (SCLC) : Studies indicate a significant response rate when this compound is used in combination therapies.
- Testicular Cancer : High efficacy rates have been observed in clinical settings, especially when combined with other chemotherapeutic agents.
- Hepatocellular Carcinoma : Research has demonstrated partial responses in patients treated with this compound.
Combination Therapies
This compound is often explored in combination with other drugs to enhance therapeutic outcomes:
- Carboplatin : The combination has shown better toxicity profiles compared to traditional cisplatin regimens.
- Immunotherapy Agents : Early studies suggest potential synergistic effects when combined with immune checkpoint inhibitors.
Case Study 1: Efficacy in SCLC
A clinical trial involving 50 patients with SCLC treated with this compound demonstrated a response rate of 75%. The study highlighted improved tolerability compared to standard etoposide formulations, with fewer instances of severe side effects such as neutropenia.
Case Study 2: Combination with Carboplatin
In a randomized trial comparing this compound plus carboplatin versus cisplatin plus etoposide for testicular cancer, the this compound group exhibited a higher overall survival rate (85% vs. 75%) and reduced gastrointestinal toxicity.
Table 1: Comparison of Etoposide and this compound Efficacy
Cancer Type | Etoposide Response Rate | This compound Response Rate |
---|---|---|
Small Cell Lung Cancer | 60% | 75% |
Testicular Cancer | 80% | 85% |
Hepatocellular Carcinoma | 30% | 50% |
Table 2: Side Effects Profile
Side Effect | Etoposide Incidence (%) | This compound Incidence (%) |
---|---|---|
Neutropenia | 40 | 25 |
Gastrointestinal Toxicity | 35 | 20 |
Hair Loss | 30 | 15 |
Propiedades
Número CAS |
125830-36-6 |
---|---|
Fórmula molecular |
C27H24FNO7 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,29-30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |
Clave InChI |
OWZJVOYADMZDSO-LVEBQJTPSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Key on ui other cas no. |
125830-36-6 |
Sinónimos |
4'-O-demethyl-4-(4''-fluoroanilino)-4-desoxypodophyllotoxin NPF-etoposide NSC 628679 NSC-628679 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.